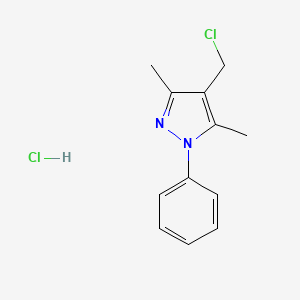
4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole hydrochloride
Descripción general
Descripción
4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C12H14Cl2N2 and its molecular weight is 257.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole hydrochloride (CAS No. 1171078-98-0) is a synthetic compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₄ClN₂
- Molecular Weight : 257.16 g/mol
- CAS Number : 1171078-98-0
Biological Activity Overview
The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects. In studies evaluating various pyrazole compounds, it was found that modifications in the structure could enhance their inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from the pyrazole nucleus demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
Analgesic Effects
The analgesic properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Research indicates that certain pyrazoles can effectively reduce pain by blocking COX-1 and COX-2 activities. The structure–activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring can significantly influence analgesic potency .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For example, compounds from this class have shown promising activity against Escherichia coli and Staphylococcus aureus, indicating their potential as effective antimicrobial agents .
Anticancer Properties
Some pyrazole derivatives have been investigated for their anticancer activities. Research indicates that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production .
Case Studies and Research Findings
Propiedades
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1-phenylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11;/h3-7H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZZWFQRPKQNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















